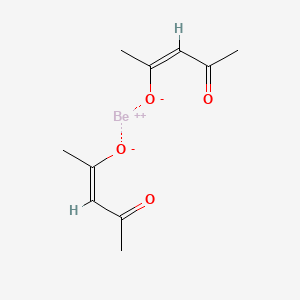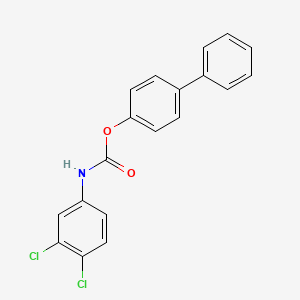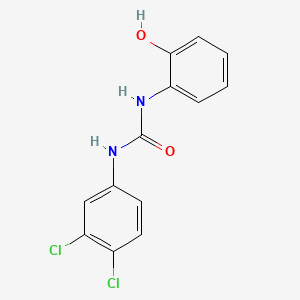![molecular formula C23H18N6O2 B3825598 N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]
説明
N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea], commonly known as MPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPU is a symmetrical molecule that contains two urea groups connected by a 4-methyl-1,3-phenylene bridge.
作用機序
The mechanism of action of MPU is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In particular, MPU has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various signaling pathways. MPU has also been shown to bind to the ATP-binding site of the kinase domain of the epidermal growth factor receptor, thereby inhibiting its activity.
Biochemical and Physiological Effects:
MPU has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MPU can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. MPU has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. In addition, MPU has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One advantage of using MPU in lab experiments is its high purity and stability, which allows for accurate and reproducible results. MPU is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MPU is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on MPU. One direction is the development of new MPU derivatives with improved pharmacological properties. Another direction is the investigation of the potential applications of MPU in other fields, such as energy storage and sensing. Furthermore, the elucidation of the mechanism of action of MPU could provide insights into the development of new therapeutic agents for various diseases.
科学的研究の応用
MPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPU has been investigated for its antitumor, antiviral, and antimicrobial activities. In material science, MPU has been used as a building block for the synthesis of supramolecular polymers and metal-organic frameworks. In catalysis, MPU has been employed as a ligand for the synthesis of chiral catalysts.
特性
IUPAC Name |
1-(2-cyanophenyl)-3-[3-[(2-cyanophenyl)carbamoylamino]-4-methylphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-15-10-11-18(26-22(30)27-19-8-4-2-6-16(19)13-24)12-21(15)29-23(31)28-20-9-5-3-7-17(20)14-25/h2-12H,1H3,(H2,26,27,30)(H2,28,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPWAMJVKUGXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C#N)NC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(4-Methyl-1,3-phenylene)bis(3-(2-cyanophenyl)urea) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



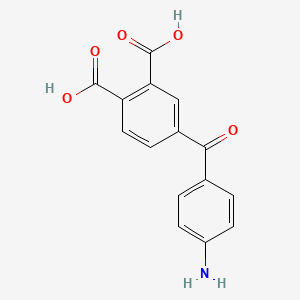
![2,2'-[(E)-1,2-ethenediyl]bis[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonic acid] - 1H-imidazole (1:2)](/img/structure/B3825525.png)
![4,4'-[9,10-anthracenediylbis(4-phenyl-6,2-quinazolinediyl)]dianiline](/img/structure/B3825531.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)


![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![11,11'-methylenebis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B3825562.png)
![2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)
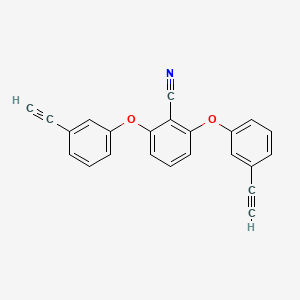
![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)
